molecular formula C14H12BrFO B6593255 1-Bromo-2-(4-fluorophenethoxy)benzene CAS No. 494772-45-1

1-Bromo-2-(4-fluorophenethoxy)benzene

Cat. No.: B6593255
CAS No.: 494772-45-1
M. Wt: 295.15 g/mol
InChI Key: YGKXRBQTEZPIPK-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-fluorophenethoxy)benzene is a chemical compound that belongs to the class of bromo-substituted benzene derivatives. It is characterized by the presence of a bromine atom and a fluorophenethoxy group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications .

Scientific Research Applications

1-Bromo-2-(4-fluorophenethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for the reactions involving 1-Bromo-2-(4-fluorophenethoxy)benzene typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-fluorophenethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-fluorophenethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-bromo-2-[2-(4-fluorophenyl)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-13-3-1-2-4-14(13)17-10-9-11-5-7-12(16)8-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXRBQTEZPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263594
Record name 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-45-1
Record name 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494772-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromophenol (3.46 g) was mixed with tetrahydrofuran (60 ml) and triphenylphosphine (6.3 g) was added along with 4-fluorophenethyl alcohol (4.2 g). The mixture was cooled in an ice bath before dropwise addition of diisopropyl azodicarboxylate (4.85 g). The mixture was allowed to warm to room temperature over 18 h. The mixture was evaporated and diethyl ether (100 ml) was added. Stirring was continued for 3 h, the mixture was filtered and the filtrate was evaporated. The product was purified by column chromatography eluting with ethyl acetate/hexane mixtures to give a yellow oil (4.47 g).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
4.85 g
Type
reactant
Reaction Step Three
Name

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